Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- δ 8.35–8.32 (m, 1H) : Aromatic proton adjacent to the bromine atom.
- δ 8.27 (dd, J = 7.4 Hz, 1H) : Pyridine ring proton.
- δ 6.94 (dd, J = 7.4 Hz, 1H) : Coupled proton on the imidazole ring.
- δ 3.72–3.68 (m, 2H) and δ 3.40 (s, 3H) : Methyl ester group protons.
- δ 165.2 : Carbonyl carbon of the ester group.
- δ 142.1–118.7 : Aromatic carbons in the fused ring system.
- δ 52.3 : Methoxy carbon.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 253.96909 ([M+H]⁺). Characteristic fragmentation pathways include:
- Loss of the methyl carboxylate group (–59 Da ), yielding m/z 194.92 .
- Cleavage of the imidazole ring, producing m/z 121.08 (C₆H₅Br⁺).
Table 2: Major MS fragments
| m/z | Fragment Ion |
|---|---|
| 253.97 | [M+H]⁺ |
| 194.92 | [M+H–COOCH₃]⁺ |
| 121.08 | C₆H₅Br⁺ |
Infrared (IR) and Raman Spectroscopic Signatures
IR Spectroscopy (KBr pellet, cm⁻¹):
- 1705 : Strong C=O stretch of the ester group.
- 1580–1450 : Aromatic C=C stretching vibrations.
- 760 : C–Br stretching mode.
Raman Spectroscopy :
- Peaks at 3050 cm⁻¹ (aromatic C–H stretches) and 1320 cm⁻¹ (C–N vibrations) dominate the spectrum.
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDFIRYBNNQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226900 | |
| Record name | Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039357-00-0 | |
| Record name | Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039357-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The bromine atom in the “Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate” could potentially make this compound a good candidate for further modifications, as bromine is often used in medicinal chemistry for the purpose of creating new chemical entities with potential biological activities .
The carboxylate group in the “this compound” could potentially be involved in interactions with biological targets, as carboxylate groups are known to form hydrogen bonds and ionic interactions with proteins .
Biological Activity
Introduction
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 255.07 g/mol
- IUPAC Name : this compound
The compound features a bromine atom at the 3-position and a carboxylate group that enhances its reactivity and potential interactions with biological targets.
Enzyme Interactions
This compound has been shown to interact with various enzymes, influencing biochemical pathways such as oxidative stress responses. The compound can act as an inhibitor for certain enzymes by binding to their active sites, which alters enzyme conformation and function .
Cellular Effects
The compound affects cellular processes depending on the cell type. Notably, it modulates signaling pathways involving kinases and phosphatases, which can lead to changes in gene expression and metabolic processes . For instance, it has been observed to influence the expression of genes involved in apoptosis and cell proliferation.
Molecular Mechanism
At the molecular level, this compound binds to proteins and nucleic acids. This interaction can inhibit or activate enzymes and transcription factors, thereby impacting cellular functions .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (breast) | 0.0046 |
| HeLa (cervical) | 0.058 |
| A549 (lung) | 0.075 |
These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells .
Antimicrobial Activity
This compound derivatives have also been evaluated for their activity against Mycobacterium tuberculosis (Mtb). Some derivatives showed minimum inhibitory concentrations (MICs) as low as ≤0.006 µM against replicating bacteria . This suggests a promising role in developing new treatments for tuberculosis.
Study on Antituberculosis Activity
A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened for activity against Mtb. Among these compounds, several exhibited significant potency compared to existing treatments. Notably, one derivative surpassed the efficacy of clinical candidate PA-824 by nearly tenfold .
Anticancer Research
In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and assessed their effects on cancer cell lines. The results indicated that modifications to the compound's structure could enhance its antiproliferative activity significantly .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate serves as a significant building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug development.
- Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines. The following table summarizes the IC values observed in different cell lines:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (breast) | 0.0046 |
| HeLa (cervical) | 0.058 |
| A549 (lung) | 0.075 |
These results indicate potent antiproliferative activity, especially against breast cancer cells .
- Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as ≤0.006 µM against replicating bacteria. This suggests a potential role in developing new treatments for tuberculosis.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its bromine atom enhances reactivity, allowing for various chemical modifications that can lead to the formation of novel compounds with desired properties.
- Synthesis Pathways : this compound can react with different nucleophiles to create diverse derivatives, which are essential for exploring structure-activity relationships (SAR) in medicinal chemistry.
Material Science
Due to its unique structure, this compound is also being investigated for applications in material science. Its electronic properties may be harnessed in developing novel materials with specific optical or electronic characteristics.
Anticancer Research
In a study focused on anticancer properties, researchers synthesized various derivatives of this compound and assessed their effects on cancer cell lines. Modifications to the compound's structure significantly enhanced its antiproliferative activity, indicating that further exploration of its derivatives could yield more effective therapeutic agents.
Antituberculosis Activity
A series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for activity against Mtb. Among these compounds, several exhibited significant potency compared to existing treatments, highlighting the potential of this compound derivatives in combating resistant strains of tuberculosis .
Comparison with Similar Compounds
Ethyl 3-Bromoimidazo[1,5-a]pyridine-1-carboxylate
- Structure : Ethyl ester analog (position 1) with bromine at position 3.
- Molecular Formula : C${10}$H$9$BrN$2$O$2$
- Molecular Weight : 269.09 g/mol
- CAS : 138891-58-4
- Purity : >95%
- Ethyl derivatives are commonly used in medicinal chemistry for balancing solubility and membrane permeability .
Ethyl 3-Chloroimidazo[1,5-a]pyridine-1-carboxylate
- Structure : Chlorine substituent at position 3.
- Molecular Formula : C${10}$H$9$ClN$2$O$2$
- Molecular Weight : 224.65 g/mol
- CAS : 885276-62-0
- Purity : 95%
- Key Differences :
Positional Isomers of Bromo-Substituted Ethyl Esters
| Compound Name | Bromine Position | CAS | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|
| Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate | 5 | 1363381-07-0 | 269.09 | 98% |
| Ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate | 6 | 1039357-00-0 | 269.09 | 97% |
| Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate | 7 | 1363380-47-5 | 269.09 | 95% |
tert-Butyl Esters with Alkyl/Aryl Substituents
- Examples :
- tert-Butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate (CAS: N/A)
- tert-Butyl 3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine-1-carboxylate (CAS: N/A)
- Molecular Weights : ~318–331 g/mol
- Key Differences :
Physicochemical Properties
| Property | Methyl 3-Bromo | Ethyl 3-Bromo | Ethyl 3-Chloro |
|---|---|---|---|
| Molecular Weight | 255.07 | 269.09 | 224.65 |
| LogP (Predicted) | 1.8–2.1 | 2.3–2.6 | 1.5–1.9 |
| Solubility (DMSO) | High | Moderate | High |
- Ethyl esters exhibit lower aqueous solubility but better membrane permeability, critical for CNS-targeting drugs .
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives with Glyoxylates
A widely used method involves the reaction of 2-aminopyridine derivatives with aldehydes or glyoxylate esters under dehydrative cyclization conditions to form the imidazo[1,5-a]pyridine core.
- For example, reacting 2-aminopyridine with methyl glyoxylate in the presence of a base such as magnesium nitride (Mg3N2) facilitates the formation of 1,3-disubstituted imidazo[1,5-a]pyridines, including methyl esters at the 1-position.
- The reaction can be performed in alcoholic solvents (methanol or ethanol) at temperatures ranging from 25°C to 75°C.
- Yields vary depending on conditions but can reach up to 65% under optimized conditions (e.g., ethanol at 75°C for 24 hours).
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | 24 | 25 | 40 |
| 2 | EtOH | 24 | 25 | 48 |
| 3 | MeOH | 24 | 60 | 54 |
| 4 | EtOH | 24 | 75 | 63 |
| 5 | EtOH | 12 | 25 | 65 |
Table 1: Effect of solvent and temperature on the synthesis of imidazo[1,5-a]pyridines via Mg3N2-assisted cyclization
Use of Brominated Aminopyridines as Starting Materials
Selective bromination at the 3-position can be achieved by starting from brominated aminopyridines:
- For instance, 2-amino-5-bromopyridine reacts with aldehydes such as chloroacetaldehyde under alkaline conditions to form 6-bromoimidazo[1,2-a]pyridine derivatives, which are structurally related and can be adapted for 3-bromoimidazo[1,5-a]pyridines.
- The reaction is typically carried out in aqueous ethanol or methanol with sodium bicarbonate or sodium carbonate as the base at 25–55°C for 2–24 hours.
- After reaction, the product is isolated by organic extraction, drying, and recrystallization from ethyl acetate/hexane mixtures.
- Yields reported range from 67.8% to 72.0%, with high purity and stable quality.
| Embodiment | Base | Temp (°C) | Time (h) | Yield (%) | Product Form |
|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | 55 | 5 | 72.0 | Off-white crystals |
| 2 | Sodium carbonate | 55 | 10 | 67.8 | Light brown crystals |
| 3 | Sodium hydroxide | 55 | 12 | Not specified | Brown solid |
Table 2: Preparation of bromoimidazo[1,2-a]pyridine derivatives from 2-amino-5-bromopyridine and chloroacetaldehyde
One-Pot and Catalytic Methods
Recent advances include catalytic and one-pot methods to improve efficiency and selectivity:
- Bi(OTf)3 catalyzed intermolecular Ritter-type reactions have been reported for the synthesis of imidazo[1,5-a]pyridines, involving reaction of aminopyridines with nitriles and aldehydes at elevated temperatures (~150°C).
- These methods allow for diverse functionalization but require sealed tube conditions and careful handling.
- Purification typically involves silica gel chromatography.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl analogs (e.g., tert-butyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate) are synthesized using Pd-catalyzed cross-coupling or direct bromination, achieving yields of 68–91% with 20% EtOAc/hexane as eluent for purification . Optimizing stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), and inert reaction conditions (argon atmosphere) minimizes side reactions like debromination. Purity is validated via HRMS (e.g., observed 331.1421 vs. calculated 331.1422 for analogs) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The imidazo[1,5-a]pyridine core shows distinct aromatic proton signals (δ 6.7–8.3 ppm) and ester carbonyl carbons (δ ~162–163 ppm) . Bromine’s inductive effect deshields adjacent protons (e.g., δ 8.14 ppm for C3-H in tert-butyl analogs) .
- IR : Ester C=O stretches appear at ~1700 cm⁻¹, while C-Br vibrations are observed near 600–700 cm⁻¹ .
- HRMS : Confirms molecular ion peaks (e.g., [M+Na]⁺) with <1 ppm error .
Q. How does the choice of ester group (methyl vs. tert-butyl) affect the stability and purification of imidazo[1,5-A]pyridine carboxylates?
- Methodological Answer : Methyl esters are more prone to hydrolysis under acidic/basic conditions compared to tert-butyl esters, which require strong acids (e.g., TFA) for deprotection . Tert-butyl derivatives (e.g., 4e) exhibit higher crystallinity, simplifying purification via column chromatography (20% EtOAc/hexane), while methyl esters may require recrystallization or HPLC .
Advanced Research Questions
Q. How does the bromine substituent at the 3-position influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The C3-bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, tert-butyl analogs undergo Pd-mediated coupling with aryl boronic acids to introduce substituents (e.g., 4-chlorophenyl in 3a) . Kinetic studies show bromine’s electronegativity enhances oxidative addition rates in Pd(0)/Pd(II) cycles. Competing side reactions (e.g., protodebromination) are suppressed using bulky ligands (XPhos) and anhydrous solvents .
Q. What strategies can resolve contradictions in spectral data during the characterization of this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolves signal splitting caused by dynamic processes (e.g., rotamerism in esters) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., δ 7.05–7.75 ppm in 3a) .
- X-ray Crystallography : Validates regiochemistry when synthetic routes yield ambiguous NOE correlations .
Q. What are the implications of electronic and steric effects introduced by substituents on the imidazo[1,5-A]pyridine core for pharmacological activity?
- Methodological Answer : Bromine’s electron-withdrawing effect enhances electrophilic reactivity, enabling interactions with kinase active sites (e.g., CDK2 inhibition in analog D) . Methyl esters improve solubility (logP ~1.7) compared to tert-butyl groups, as shown in pyrazolo[1,5-a]pyrimidine analogs . Docking studies (e.g., Glide SP) predict binding modes by modeling steric clashes with bulky C3 substituents .
Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding modes of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize transition states for bromine substitution (B3LYP/6-31G* level) to predict reaction barriers .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., SGLT2 or CDK2) based on pyrazolo[1,5-a]pyrimidine scaffolds .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
